REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1F.C([Mg]Cl)(C)C.[N+:14]([C:17]1[CH:24]=[CH:23][C:22](C)=[CH:21][C:18]=1[CH:19]=[O:20])([O-:16])=[O:15].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C1COCC1>[N+:14]([C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1[C:19]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:20])([O-:16])=[O:15] |f:3.4|
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=O)C=C(C=C1)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 min at −20° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between EtOAc (100 mL) and H2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic portion was collected
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
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Details
|
This material was dissolved in anhydrous CH2Cl2 (80 mL)
|
Type
|
STIRRING
|
Details
|
the suspension was stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through silica gel
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography (silica gel, hexanes:EtOAc, 3:2)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14 mmol | |
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |